Tau Peptide (295-309)

Description

BenchChem offers high-quality Tau Peptide (295-309) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (295-309) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

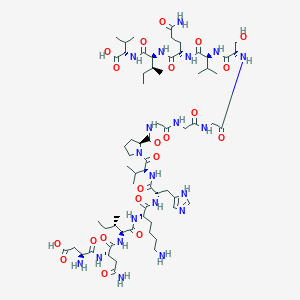

Molecular Formula |

C66H110N20O21 |

|---|---|

Molecular Weight |

1519.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C66H110N20O21/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-/m0/s1 |

InChI Key |

ZNOQTLIJJWORCQ-BSJGNBNBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tau Peptide (295-309) in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microtubule-associated protein Tau is central to the pathology of numerous neurodegenerative diseases, collectively termed tauopathies, including Alzheimer's disease. The aggregation of Tau into insoluble neurofibrillary tangles (NFTs) is a primary hallmark of these conditions. Specific regions within the Tau protein are critical for initiating this pathological cascade. This technical guide focuses on the Tau peptide fragment spanning amino acids 295-309, a region within the third microtubule-binding repeat (R3) that contains the highly amyloidogenic hexapeptide motif 306VQIVYK311. This sequence is a potent driver of Tau aggregation, acting as a nucleation site for the formation of paired helical filaments (PHFs). Understanding the function and behavior of this peptide is paramount for developing therapeutics aimed at inhibiting Tau pathology.

Core Function in Neurodegeneration: The Aggregation Nucleus

The Tau (295-309) region, and specifically the 306VQIVYK311 (PHF6) motif, is a primary driver of Tau protein aggregation.[1][2][3][4] In its native state, Tau is a soluble, intrinsically disordered protein that stabilizes microtubules.[2] However, under pathological conditions, this region undergoes a conformational change from a random coil to a β-sheet structure.[5] This structural transition is the critical initiating event in the formation of Tau aggregates.

The key functions of this peptide region in neurodegeneration are:

-

Nucleation of Aggregation: The PHF6 motif (306VQIVYK311) can self-assemble into β-sheet-rich fibrils in vitro without the need for aggregation inducers like heparin.[6][7] These small peptide aggregates act as "seeds" that can recruit and template the misfolding of monomeric, full-length Tau protein.[2]

-

Formation of Fibril Core: Cryo-electron microscopy (cryo-EM) studies of Tau filaments isolated from the brains of Alzheimer's disease patients have revealed that the 306VQIVYK311 hexapeptide forms a central part of the stable, cross-β core of the paired helical filaments.[8]

-

Driving Pathological Assembly: The potency of this region is highlighted by the fact that mutations within or near this hexapeptide can significantly alter aggregation propensity.[9] Furthermore, while inhibitors targeting the VQIVYK motif are effective at blocking the aggregation of Tau isoforms containing only this sequence (3R Tau), they are less effective against full-length Tau which also contains a second amyloidogenic motif, 275VQIINK280 (PHF6*).[10] This underscores the critical, though not sole, role of the 295-309 region in overall Tau pathology.

Quantitative Data on Aggregation Properties

The aggregation behavior of Tau peptides can be quantified using various biophysical techniques. The most common is the Thioflavin T (ThT) fluorescence assay, which measures the formation of β-sheet structures over time. The resulting kinetic profiles typically show a lag phase (nucleation), followed by an exponential growth phase (elongation), and finally a plateau phase.

Table 1: In Vitro Aggregation Kinetics of R3-Derived Tau Peptides

| Peptide (Sequence starting at residue 306) | Length (Amino Acids) | Relative Aggregation Rate | Qualitative Lag Time | Fibril Morphology (via TEM) | Reference |

| R3³¹¹ (VQIVYK) | 6 | Very Fast | Short | Amyloid fibrils | [6][7] |

| R3³¹⁶ (VQIVYKPVDLSK) | 11 | Slower than R3³¹¹ | Longer than R3³¹¹ | Distinct amyloid fibrils | [6][7] |

| R3³²¹ | 16 | Slower than R3³¹⁶ | Longer than R3³¹⁶ | Distinct amyloid fibrils | [6][7] |

| R3³²⁶ | 21 | Slower than R3³²¹ | Longer than R3³²¹ | Distinct amyloid fibrils | [6][7] |

| R3³³¹ | 26 | Slower than R3³²⁶ | Longer than R3³²⁶ | Distinct amyloid fibrils | [6][7] |

| R3³³⁶ | 31 | Slowest | Longest | Distinct amyloid fibrils | [6][7] |

Data is interpreted from graphical representations in the cited sources. "Relative Aggregation Rate" and "Qualitative Lag Time" are comparative assessments.

Table 2: Effect of Heparin on Aggregation of Tau Fragments

| Tau Fragment | Condition | Aggregation Propensity | Reference |

| R3/wt (containing 306VQIVYK317) | With Heparin | Strong aggregation | [1] |

| R3/wt (containing 306VQIVYK317) | Without Heparin | Significantly reduced aggregation | [1] |

| R2/wt (containing 273VQIINK284) | With Heparin | Moderate aggregation | [1] |

| R2/wt (containing 273VQIINK284) | Without Heparin | Minimal aggregation | [1] |

Heparin is a polyanion commonly used to induce the aggregation of full-length Tau and longer fragments in vitro.

Signaling Pathways Influencing the Tau (295-309) Region

The aggregation propensity of the Tau (295-309) region is not solely dependent on its primary sequence but is also heavily influenced by post-translational modifications, particularly phosphorylation. Several proline-directed protein kinases, most notably Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-dependent Kinase 5 (Cdk5), phosphorylate Tau at numerous sites.[11][12][13][14] Hyperphosphorylation is thought to cause Tau to detach from microtubules and adopt a conformation more prone to aggregation.

Phosphorylation by GSK-3β, in particular, has been shown to be sufficient to cause pre-formed Tau filaments to coalesce into the tangle-like aggregates characteristic of neurodegenerative disease.[14][15][16][17] Cdk5, when aberrantly activated by its partner p25 (derived from p35), also contributes to the hyperphosphorylation of Tau at sites observed in Alzheimer's disease brains.[11][18]

Experimental Methodologies

Studying the Tau (295-309) peptide requires a combination of peptide synthesis, purification, and biophysical assays to monitor aggregation.

Peptide Synthesis and Purification

Synthetic peptides corresponding to the Tau (295-309) sequence or the shorter 306VQIVYK311 motif are typically produced using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is most commonly achieved via reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide product are confirmed by mass spectrometry and analytical HPLC.

In Vitro Aggregation Assay (Thioflavin T)

This is the most common method for monitoring the kinetics of amyloid fibril formation in real-time.

Protocol:

-

Preparation of Reagents:

-

Peptide Stock: Prepare a concentrated stock solution of the purified Tau peptide (e.g., 1-2 mM) in a suitable solvent like DMSO or sterile water. Determine the precise concentration using UV absorbance at 280 nm or a peptide quantification assay.

-

Assay Buffer: A common buffer is Phosphate-Buffered Saline (PBS) or HEPES buffer (e.g., 25 mM HEPES, 75 mM KCl, pH 7.4).[19]

-

Thioflavin T (ThT) Stock: Prepare a concentrated stock of ThT (e.g., 1-5 mM) in water and filter through a 0.22 µm filter. Store protected from light.

-

(Optional) Inducer: For longer Tau fragments, a polyanionic inducer like heparin may be used. Prepare a stock solution in the assay buffer.

-

-

Assay Setup:

-

Measurement:

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor fluorescence at set intervals (e.g., every 5-10 minutes) for a period of several hours to days.

-

Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[3][20][21]

-

Incorporate shaking (e.g., 10 seconds every 10 minutes) to promote aggregation.[3]

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT-only control.

-

Plot the normalized fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine the lag time and the maximum slope (aggregation rate).

-

Transmission Electron Microscopy (TEM)

TEM is used to visually confirm the formation of amyloid fibrils and characterize their morphology at the end of an aggregation assay.

Protocol:

-

Grid Preparation: Place a 200-400 mesh copper grid coated with formvar/carbon on a clean surface.

-

Sample Application: Apply a small aliquot (e.g., 3-5 µL) of the final aggregation reaction mixture onto the grid. Allow the sample to adsorb for 3-5 minutes.[22][23][24]

-

Wicking: Carefully remove the excess liquid from the edge of the grid using filter paper.

-

(Optional) Washing: Briefly wash the grid by floating it on a drop of deionized water to remove salts that can interfere with imaging.

-

Staining: Apply a drop of a negative stain solution (e.g., 2% aqueous uranyl acetate) to the grid for 2-3 minutes.[23][24]

-

Final Wicking and Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 keV). Scan at low magnification to locate fibrils and then capture images at higher magnification (e.g., 25,000x or higher) to resolve fibril morphology.[23]

Logical Framework: From Peptide to Pathology

The role of the Tau (295-309) peptide in neurodegeneration can be understood as a multi-step pathological cascade. This process begins with the misfolding of a small, critical region of the Tau protein, which then propagates to involve the entire protein, leading to the formation of large intracellular inclusions that are correlated with neuronal dysfunction and cell death.

Conclusion

The Tau peptide region 295-309, containing the critical 306VQIVYK311 motif, is a cornerstone of Tau pathology. Its intrinsic ability to form a β-sheet structure serves as the nucleation point for the aggregation of the entire Tau protein, leading to the formation of neurofibrillary tangles. This peptide is therefore a crucial target for therapeutic intervention. The experimental protocols and quantitative data summarized in this guide provide a framework for researchers in academia and industry to investigate inhibitors of this process, with the ultimate goal of developing effective treatments for Alzheimer's disease and other devastating tauopathies.

References

- 1. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A novel peptide‐based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Tau Aggregation Inhibitor D‐Peptides Selected against Tau‐Repeat 2 Using Mirror Image Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A 31-residue peptide induces aggregation of tau’s microtubule-binding region in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cryo-EM structures of Tau filaments from Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. escholarship.org [escholarship.org]

- 11. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoform-selective decrease of glycogen synthase kinase-3-beta (GSK-3β) reduces synaptic tau phosphorylation, transcellular spreading, and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]

- 19. biorxiv.org [biorxiv.org]

- 20. scispace.com [scispace.com]

- 21. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Transmission electron microscopy assay [assay-protocol.com]

- 24. researchgate.net [researchgate.net]

The Role of Tau Peptide (295-309) in Alzheimer's Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The Tau protein, in its physiological state, is crucial for stabilizing microtubules within neurons. However, in AD and other tauopathies, Tau undergoes post-translational modifications, detaches from microtubules, and aggregates into paired helical filaments (PHFs) that form NFTs. This process is strongly correlated with neuronal dysfunction and cognitive decline.

This technical guide focuses on a specific and critical fragment of the Tau protein: the peptide spanning amino acids 295-309. This region, particularly the hexapeptide motif ³⁰⁶VQIVYK³¹¹, is widely recognized as a core amyloidogenic sequence essential for the initiation and propagation of Tau aggregation. Understanding the biochemical properties, aggregation kinetics, and cellular toxicity of this peptide is paramount for developing targeted therapeutics aimed at inhibiting Tau pathology in Alzheimer's disease.

Biochemical Properties and Aggregation Propensity

The Tau peptide (295-309) possesses a high propensity to self-assemble into β-sheet-rich fibrillar structures, a key characteristic of amyloid proteins. This is largely attributed to the presence of the ³⁰⁶VQIVYK³¹¹ (PHF6) motif, which acts as a nucleation site for Tau aggregation.

Structural Characteristics:

Circular dichroism (CD) spectroscopy is a powerful technique to monitor the secondary structure of peptides. In solution, Tau peptide (295-309) is expected to exist predominantly in a random coil conformation. Upon induction of aggregation, a conformational transition to a β-sheet-rich structure is observed.

Table 1: Secondary Structure Content of Tau Fragments Before and After Aggregation (Illustrative Data)

| Tau Fragment | Condition | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) | Reference |

| Full-length Tau | Monomeric | ~5 | ~15 | ~20 | ~60 | [1] |

| Full-length Tau | Aggregated (Heparin-induced) | ~10 | ~40 | ~25 | ~25 | [1] |

| K18 (contains 295-309) | Monomeric | Low | Low | - | High | [2] |

| K18 (contains 295-309) | Aggregated (with POPG vesicles) | Increased initially, then β-sheet | High | - | Decreased | [2] |

Note: Specific quantitative data for the isolated Tau (295-309) peptide is limited in publicly available literature. The data presented for K18, a larger fragment containing this sequence, provides a relevant proxy for its structural behavior.

Aggregation Kinetics:

The aggregation of Tau peptide (295-309) can be monitored in vitro using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The resulting kinetic curves typically show a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

Table 2: Illustrative Aggregation Kinetic Parameters of Tau Peptides

| Peptide | Condition | Lag Time (h) | Apparent Rate Constant (h⁻¹) | Max Fluorescence (a.u.) | Reference |

| Tau (full-length) + Heparin | 37°C, shaking | 2-4 | 0.5 - 1.0 | 1000 - 1500 | [3] |

| K18 + Heparin | 37°C, shaking | 1-3 | 0.8 - 1.5 | 1200 - 1800 | [4] |

| AcPHF6 (³⁰⁶VQIVYK³¹¹) | 37°C, shaking | 0.5 - 2 | 1.0 - 2.0 | 1500 - 2000 | [5] |

Note: The kinetic parameters are highly dependent on experimental conditions such as peptide concentration, inducer concentration, temperature, and agitation. The data for AcPHF6 provides a strong indication of the rapid aggregation potential of the core motif within the 295-309 sequence.

Interactions with Other Molecules

The Tau peptide (295-309) and its core VQIVYK motif are involved in critical interactions that drive Alzheimer's pathology.

Interaction with Amyloid-Beta:

Studies have shown that the VQIVYK sequence within Tau can directly bind to Aβ peptides. This interaction is thought to be a crucial link between the two hallmark pathologies of AD, where Aβ may act as a seed to promote Tau aggregation.

Interaction with Cellular Membranes:

The interaction of Tau with lipid membranes is increasingly recognized as a key factor in its aggregation and toxicity. While full-length Tau interacts with anionic lipid membranes, leading to conformational changes and aggregation, specific data for the 295-309 peptide is less available. However, studies with the larger K18 fragment containing this region show that it binds to anionic lipid vesicles, which can induce a transition to β-sheet structure and promote aggregation. One study reported an apparent dissociation constant (Kd) in the micromolar range for the binding of full-length Tau to phosphatidylserine (B164497) bilayers.[6]

Cellular Toxicity

The aggregation of Tau is strongly linked to neuronal toxicity. While large neurofibrillary tangles were initially thought to be the primary toxic species, recent evidence suggests that smaller, soluble oligomers are more detrimental to neuronal function.

In Vitro Toxicity:

Table 3: Illustrative Neurotoxicity Data of Tau Species

| Tau Species | Cell Line | Assay | Concentration | Effect | Reference |

| Tau Oligomers (repeat domain) | Primary Neurons | Spine Density | Low µM | Impaired spine morphology and density | [7] |

| Tau Aggregates (full-length) | SH-SY5Y | MTT | 1-10 µM | Decreased cell viability | [8] |

| P301L Tau | SH-SY5Y | MTT | - | Increased cytotoxicity | [9] |

Note: The toxicity of Tau peptides is dependent on their aggregation state, with oligomeric species generally considered more toxic than monomers or mature fibrils.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol is adapted for monitoring the aggregation of Tau peptide (295-309).

Materials:

-

Tau peptide (295-309), lyophilized

-

Thioflavin T (ThT)

-

Heparin sodium salt (as an inducer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO) for peptide and compound stock solutions

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve lyophilized Tau peptide (295-309) in DMSO to a concentration of 1 mM.

-

Prepare a 1 mM ThT stock solution in PBS and filter through a 0.22 µm filter.

-

Prepare a 1 mg/mL heparin stock solution in PBS.

-

-

Assay Setup (per well of a 96-well plate):

-

Final Tau peptide concentration: 10-50 µM

-

Final ThT concentration: 10-20 µM

-

Final heparin concentration: 1-5 µM

-

Prepare a master mix of PBS, ThT, and heparin.

-

Add the Tau peptide stock solution to the master mix.

-

Pipette 100-200 µL of the final reaction mixture into each well.

-

-

Measurement:

-

Incubate the plate at 37°C in a fluorescence plate reader.

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

Record fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours, with intermittent shaking to promote aggregation.[7]

-

Circular Dichroism (CD) Spectroscopy

This protocol is for analyzing the secondary structure of Tau peptide (295-309).

Materials:

-

Tau peptide (295-309)

-

Phosphate (B84403) buffer (10 mM, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette (0.1 cm path length)

Procedure:

-

Sample Preparation:

-

Dissolve Tau peptide (295-309) in phosphate buffer to a final concentration of 10-50 µM.

-

-

Measurement:

-

Record the CD spectrum from 190 to 260 nm at 25°C.

-

Use a scan speed of 50 nm/min and a bandwidth of 1 nm.

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer alone as a baseline.

-

For aggregation studies, spectra can be recorded over time after the addition of an inducer like heparin.[1]

-

Transmission Electron Microscopy (TEM)

This protocol is for visualizing the morphology of Tau peptide (295-309) fibrils.

Materials:

-

Aggregated Tau peptide (295-309) sample from the ThT assay

-

Copper grids coated with a carbon film (e.g., 200-400 mesh)

-

Uranyl acetate (B1210297) solution (2% w/v in water)

-

Distilled water

-

Filter paper

Procedure:

-

Sample Application:

-

Place a 5-10 µL drop of the aggregated peptide solution onto a glow-discharged carbon-coated copper grid for 1-2 minutes.

-

-

Washing:

-

Blot the excess sample with filter paper.

-

Wash the grid by floating it on a drop of distilled water for 1 minute. Repeat this step twice.

-

-

Staining:

-

Blot the grid dry.

-

Stain the grid by floating it on a drop of 2% uranyl acetate for 30-60 seconds.

-

-

Drying and Imaging:

-

Blot the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.[10]

-

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of Tau peptide (295-309) on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Tau peptide (295-309) oligomers or fibrils

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare different concentrations of Tau peptide (295-309) aggregates in a serum-free medium.

-

Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include a vehicle control.

-

Incubate the cells for 24-48 hours at 37°C.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

Visualization of Pathways and Workflows

Signaling Pathway of Tau-Induced Neurotoxicity

Caption: Proposed signaling cascade of Tau (295-309) oligomer-induced neurotoxicity.

Experimental Workflow for Tau Aggregation and Toxicity Analysis

Caption: A typical experimental workflow for studying Tau (295-309) aggregation and toxicity.

Conclusion

The Tau peptide (295-309), containing the critical amyloidogenic motif ³⁰⁶VQIVYK³¹¹, plays a pivotal role in the initiation and propagation of Tau pathology in Alzheimer's disease. Its high propensity for aggregation, interaction with key pathological players like amyloid-beta, and induction of cellular toxicity make it a prime target for therapeutic intervention. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the properties of this peptide and to screen for potential inhibitors of Tau aggregation. Further research focusing specifically on the quantitative aspects of Tau (295-309) will be crucial for a more complete understanding of its role in disease and for the development of effective disease-modifying therapies for Alzheimer's and other tauopathies.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Interaction of full-length Tau with negatively charged lipid membranes leads to polymorphic aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Neurogenesis and cell cycle-reactivated neuronal death during pathogenic tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How short peptides disassemble tau fibrils in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tau Peptide (295-309) in Microtubule Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein Tau is integral to neuronal health, primarily through its function in stabilizing microtubules, the cytoskeletal tracks essential for intracellular transport and structural integrity. Pathological aggregation of Tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. The microtubule-binding region (MTBR) of Tau is central to its physiological function. This technical guide focuses on a critical segment within the third repeat of the MTBR, the peptide spanning amino acids 295-309 (sequence: DNIKHVPGGGSVQIV). While direct quantitative data for this specific peptide is sparse in publicly available literature, this region, particularly the highly conserved IKHV motif (residues 297-300), is recognized as a crucial point of interaction with tubulin. This document synthesizes the available information on the broader microtubule-binding context of Tau, provides detailed experimental protocols adapted for the study of synthetic Tau peptides, and visualizes the key signaling pathways governing Tau-microtubule interactions.

Introduction: The Significance of Tau-Microtubule Interaction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing phases of polymerization and depolymerization.[1] This dynamic instability is tightly regulated by a host of microtubule-associated proteins (MAPs), of which Tau is a primary example in neurons.[2] Tau's binding to microtubules promotes their assembly and stability, effectively acting as a "track stabilizer" for axonal transport.[2][3] The core of this interaction lies within the MTBR, which consists of three or four tandem repeats (R1-R4). The peptide sequence 295-309 resides within the R3 repeat, a region demonstrated to be critical for microtubule binding.

Quantitative Data on Tau-Microtubule Binding

Direct quantitative analysis of the binding affinity and stabilization capacity of the isolated Tau peptide (295-309) is not extensively documented in the reviewed literature. However, studies on larger Tau fragments and full-length Tau provide valuable context for the anticipated function of this peptide. The interaction of Tau with microtubules is a complex process, with binding affinities reported in the low micromolar to nanomolar range, depending on the specific Tau isoform, post-translational modifications, and the experimental conditions.

The following table summarizes representative quantitative data for the interaction of various Tau constructs with microtubules. It is important to note that these values reflect the behavior of larger proteins and not the isolated 295-309 peptide.

| Tau Construct | Method | Parameter | Value | Reference |

| Full-length Tau (4R) | Microtubule Co-sedimentation | Kd (dissociation constant) | ~1 µM | [4] |

| Tau Repeat Domain (R1-R4) | Microtubule Co-sedimentation | Kd (dissociation constant) | ~5 µM | [4] |

| Full-length Tau (4R) | Surface Plasmon Resonance (SPR) | Kd (dissociation constant) | 20-100 nM | Data inferred from various biophysical studies |

| Tau Repeat Peptides | Fluorescence Anisotropy | Kd (dissociation constant) | 10-50 µM | Data inferred from various biophysical studies |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the microtubule-stabilizing properties of synthetic Tau peptides like (295-309).

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a peptide to promote the assembly of tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).

Materials:

-

Lyophilized tubulin (>99% pure)

-

Synthetic Tau peptide (295-309) (lyophilized)

-

Guanosine-5'-triphosphate (GTP)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Reconstitution of Reagents:

-

Reconstitute tubulin to a stock concentration of 10 mg/mL in ice-cold GTB. Keep on ice.

-

Reconstitute Tau peptide (295-309) to a stock concentration of 1 mM in GTB.

-

Prepare a 100 mM stock solution of GTP in water.

-

-

Reaction Setup:

-

On ice, prepare reaction mixtures in a microcentrifuge tube. A typical reaction volume is 100 µL.

-

Control Reaction: GTB, tubulin (final concentration 1-2 mg/mL), GTP (final concentration 1 mM).

-

Test Reaction: GTB, tubulin (final concentration 1-2 mg/mL), GTP (final concentration 1 mM), and varying concentrations of Tau peptide (295-309) (e.g., 1, 5, 10, 20 µM).

-

-

Measurement:

-

Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate or cuvette.

-

Immediately begin recording the absorbance at 340 nm every 30 seconds for 30-60 minutes.

-

An increase in absorbance over time indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance (A₃₄₀) versus time.

-

Compare the lag time, rate of polymerization (slope of the linear phase), and the final plateau of the test reactions to the control to determine the effect of the peptide on microtubule assembly.

-

Microtubule Co-sedimentation Assay

This assay is used to quantify the binding of a peptide to pre-formed microtubules.

Materials:

-

Taxol (paclitaxel)

-

Cushion Buffer: GTB with 60% glycerol

-

High-speed ultracentrifuge and appropriate rotors/tubes

Protocol:

-

Microtubule Polymerization and Stabilization:

-

Polymerize tubulin (2-4 mg/mL) in GTB with 1 mM GTP at 37°C for 30 minutes.

-

Stabilize the polymerized microtubules by adding Taxol to a final concentration of 20 µM and incubating for another 15 minutes at 37°C.

-

-

Binding Reaction:

-

In a microcentrifuge tube, mix the stabilized microtubules with varying concentrations of the Tau peptide (295-309).

-

Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

Centrifugation:

-

Carefully layer the reaction mixture over a cushion of Cushion Buffer in an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules and any bound peptide.

-

-

Analysis:

-

Carefully collect the supernatant.

-

Resuspend the pellet in an equal volume of GTB.

-

Analyze the amount of peptide in the supernatant (unbound) and pellet (bound) fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the peptide (if available).

-

Quantify the band intensities to determine the fraction of bound peptide at each concentration.

-

Plot the concentration of bound peptide versus the free peptide concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

-

Signaling Pathways and Visualizations

The interaction of Tau with microtubules is dynamically regulated by a complex network of signaling pathways, primarily involving protein kinases and phosphatases. These enzymes modulate the phosphorylation state of Tau, which in turn affects its conformation and binding affinity for microtubules.

Key Regulatory Kinases and Phosphatases

-

Kinases: Glycogen synthase kinase 3β (GSK3β), cyclin-dependent kinase 5 (Cdk5), and microtubule affinity-regulating kinases (MARKs) are major kinases that phosphorylate Tau. Hyperphosphorylation of Tau by these kinases leads to its detachment from microtubules and is a key event in the pathology of tauopathies.

-

Phosphatases: Protein phosphatase 2A (PP2A) is the primary phosphatase that dephosphorylates Tau, promoting its association with microtubules.[5]

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows.

References

- 1. cib.csic.es [cib.csic.es]

- 2. Domains of tau protein and interactions with microtubules [pubmed.ncbi.nlm.nih.gov]

- 3. Tau Protein Modifications and Interactions: Their Role in Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for two distinct binding sites for tau on microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]

Mechanism of Tau Peptide (295-309) Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. In these conditions, Tau detaches from microtubules and assembles into insoluble, filamentous aggregates, forming neurofibrillary tangles (NFTs) within neurons. The aggregation process is complex and influenced by post-translational modifications, pathogenic mutations, and interactions with various cellular factors.[1][2]

A critical region for Tau aggregation is located within its microtubule-binding repeat domain (MTBR). Specifically, the peptide sequence spanning residues 295-309 (DNIKHVPGGGSVQIV) lies at the junction of the second and third microtubule-binding repeats (R2/R3) and is integral to the formation of the fibrillar core.[1][3] This region, along with the adjacent hexapeptide 306VQIVYK311, is a primary site for interactions that promote the conformational change from a soluble, random coil state to a pathological β-sheet structure, which serves as the nucleus for fibril formation.[4][5] Understanding the aggregation mechanism of this specific peptide provides crucial insights into the initiation of Tau pathology and offers a targeted approach for the development of therapeutic inhibitors.

The Core Aggregation Pathway

The aggregation of Tau peptide (295-309), like full-length Tau, follows a nucleation-dependent polymerization mechanism. This process is characterized by three distinct phases: a lag phase, a growth (or elongation) phase, and a plateau phase.[6][7]

-

Lag Phase (Nucleation): Soluble Tau monomers, which are intrinsically disordered, undergo a conformational change to form an aggregation-competent state.[6] This is the rate-limiting step. These monomers then self-associate to form unstable, soluble oligomers. A subset of these oligomers stabilizes into a "nucleus" or "seed" with a β-sheet-rich structure.[8]

-

Growth Phase (Elongation): The formed nucleus acts as a template, rapidly recruiting and incorporating soluble monomers. This templated addition leads to the elongation of the nucleus into larger protofibrils and, ultimately, mature, insoluble fibrils.[6]

-

Plateau Phase: The reaction reaches a steady state as the concentration of available soluble monomers decreases, and the rate of monomer addition to the fibrils equals the rate of dissociation.

Caption: Logical workflow of the nucleation-dependent Tau aggregation mechanism.

Factors Influencing Tau (295-309) Aggregation

Several factors can significantly modulate the kinetics and thermodynamics of Tau aggregation, either by promoting the initial conformational change or by stabilizing the resulting fibrils.

Anionic Cofactors

In vitro, the aggregation of pure Tau protein is extremely slow. Anionic cofactors, such as the glycosaminoglycan heparin, are potent inducers that are essential for most laboratory assays.[9][10] Heparin is thought to mimic the function of endogenous polyanionic molecules like heparan sulfate (B86663) proteoglycans (HSPGs) or RNA.[4][11] The mechanism involves:

-

Electrostatic Interaction: Negatively charged sulfate groups on heparin bind to positively charged lysine (B10760008) and arginine residues within the MTBR of Tau, including regions flanking and within the 295-309 sequence.[4][12]

-

Conformational Change: This binding neutralizes repulsive charges and induces a local conformational shift in Tau, promoting the formation of β-sheet structures that act as nucleation sites for aggregation.[4][9]

Caption: Role of anionic cofactors like heparin in inducing Tau aggregation.

Post-Translational Modifications (PTMs)

While the 295-309 peptide itself has limited PTM sites, the state of the full-length protein profoundly affects its aggregation propensity.

-

Hyperphosphorylation: This is a key pathological event. Phosphorylation at multiple serine/threonine sites, often by kinases like GSK3β, reduces Tau's affinity for microtubules, releasing it into the cytosol and increasing its concentration.[5][13][14] This modification can also promote a conformation more prone to aggregation.[13]

-

Acetylation: Acetylation of lysine residues within the MTBR can inhibit aggregation and is considered a potential regulatory mechanism.[15]

-

Truncation: Cleavage of Tau by caspases or other proteases can generate fragments with a higher propensity to aggregate.[16][17]

Pathogenic Mutations

Mutations in the MAPT gene are linked to familial frontotemporal dementia. The P301L mutation, located within the 295-309 region, significantly accelerates fibril formation.[3] It is believed to destabilize the local structure, making the peptide more likely to adopt the aggregation-prone β-sheet conformation.

| Factor | Description | Quantitative Effect |

| Heparin | Anionic cofactor | Induces aggregation at low micromolar concentrations (e.g., 8-10 µM).[18][19] |

| Phosphorylation | PTM (addition of phosphate (B84403) groups) | Hyperphosphorylated Tau shows enhanced aggregation kinetics in vitro.[20][21] |

| P301L Mutation | Pathogenic point mutation | Significantly increases the rate of fibrillization compared to wild-type Tau.[3] |

| pH | Environmental condition | Aggregation is often favored at a slightly acidic to neutral pH (e.g., pH 6.7-7.4).[19][22] |

Key Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring aggregation kinetics in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[18]

Methodology

-

Reagent Preparation:

-

Aggregation Buffer: Prepare a suitable buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or 20 mM Tris, 100 mM NaCl, pH 7.4.[18][22] Supplement with 1 mM Dithiothreitol (DTT) just before use to maintain a reducing environment.[22]

-

Thioflavin T Stock: Prepare a 1-3 mM stock solution in dH₂O. Filter through a 0.2 µm syringe filter. Store protected from light at -20°C.[18][22]

-

Heparin Stock: Prepare a stock solution (e.g., 300 µM) in aggregation buffer.[22]

-

Tau Peptide: Thaw Tau peptide (295-309) on ice and dilute to the desired final concentration in aggregation buffer.

-

-

Reaction Assembly:

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate in a plate reader at 37°C with intermittent orbital shaking (e.g., 425-800 rpm).[18][19]

-

Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 72 hours.[18][19] Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~485-510 nm.[19][22]

-

-

Data Analysis: Plot fluorescence intensity versus time to generate a sigmoidal aggregation curve, from which the lag time and maximum aggregation rate can be determined.

Caption: Standard experimental workflow for the Thioflavin T (ThT) aggregation assay.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of fibril morphology at nanometer resolution, confirming the presence of filamentous aggregates and allowing for their structural characterization (e.g., twisted, straight, filament width).[8][23]

Methodology

-

Sample Preparation:

-

Perform an aggregation reaction as described above (typically without ThT). Take an aliquot from the plateau phase.

-

Place a carbon-coated copper EM grid (e.g., 400-mesh) in forceps.

-

Apply 5-10 µL of the aggregated Tau peptide solution to the grid and allow it to adsorb for 1-2 minutes.

-

-

Staining:

-

Wick away the excess sample solution with filter paper.

-

Wash the grid by briefly floating it on a drop of deionized water.

-

Apply a drop of negative stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

Caption: Simplified workflow for preparing Tau fibril samples for TEM analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structural properties of Tau at an atomic level. It is particularly useful for characterizing the conformational changes that occur upon interaction with aggregation inducers like heparin.[9][25]

Methodology

-

Sample Preparation: Prepare samples of isotope-labeled (¹⁵N, ¹³C) Tau peptide in a suitable NMR buffer.

-

Titration: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the soluble peptide. Then, titrate in the ligand (e.g., heparin) and acquire subsequent spectra.

-

Analysis: Monitor chemical shift perturbations in the spectra. Residues involved in binding and conformational changes will show significant shifts or disappearance of their corresponding peaks. This method has been used to demonstrate that heparin induces a β-strand conformation in the R2 and R3 regions of Tau, which are critical for initiating aggregation.[9]

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Sulfation Code of Tauopathies: Heparan Sulfate Proteoglycans in the Prion Like Spread of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 7. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural impact of heparin binding to full-length Tau as studied by NMR spectroscopy. | Semantic Scholar [semanticscholar.org]

- 10. Heparin-induced tau filaments are polymorphic and differ from those in Alzheimer’s and Pick’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse influences on tau aggregation and implications for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Tau Phosphorylation, Aggregation, and Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Investigation on the molecular factors driving the formation of distinct tau 'strains' [ediss.uni-goettingen.de]

- 16. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 19. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 20. youtube.com [youtube.com]

- 21. jove.com [jove.com]

- 22. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. NMR Meets Tau: Insights into Its Function and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Tau Peptide (295-309) as a Biomarker in Tauopathies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, a class of neurodegenerative disorders including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles. The quest for reliable biomarkers to facilitate early diagnosis, monitor disease progression, and evaluate therapeutic efficacy is a paramount challenge in the field. While total tau (t-tau) and phosphorylated tau (p-tau) in cerebrospinal fluid (CSF) are established core biomarkers, the diagnostic landscape is continually evolving. This technical guide explores the potential of a specific fragment, Tau Peptide (295-309), as a candidate biomarker for these devastating conditions. The amino acid sequence for this peptide is DNIKHVPGGGSVQIV. While not yet a clinically validated biomarker, its strategic location within the tau protein sequence and its availability as a synthetic peptide for research purposes warrant a closer examination of its potential utility.

The Rationale for Investigating Tau Peptide (295-309)

The Tau (295-309) peptide resides within the microtubule-binding repeat domain of the tau protein. This region is critical for both the normal physiological function of tau in stabilizing microtubules and its pathological aggregation. Several factors underscore the rationale for investigating this specific peptide as a biomarker:

-

Epitope for Antibody Recognition: This region may serve as a specific epitope for monoclonal antibodies. The development of antibodies that can distinguish between different pathological conformations of tau is a key area of research. An antibody specifically targeting the 295-309 region could potentially be used to develop sensitive immunoassays.

-

Involvement in Aggregation: The microtubule-binding region is central to the formation of paired helical filaments (PHFs), the primary component of neurofibrillary tangles. Fragments from this region could be generated during the pathological processing of tau and released into the CSF or blood, reflecting the ongoing aggregation process.

-

Post-Translational Modifications: This region can undergo post-translational modifications (PTMs) that are altered in disease states. Investigating PTMs within the 295-309 sequence could provide a more specific signature of pathological tau.

Methodologies for the Detection and Quantification of Tau Peptides

The detection and quantification of specific tau peptides in biological fluids like CSF and plasma are primarily achieved through two powerful analytical techniques: immunoassays and mass spectrometry.

Immunoassay Development Workflow

The development of a specific immunoassay for Tau Peptide (295-309) would follow a well-established workflow.

Experimental Protocol: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)

A sandwich ELISA is a common and robust method for quantifying a specific antigen in a sample.

Materials:

-

Microtiter plates

-

Capture antibody specific for Tau Peptide (295-309)

-

Detection antibody specific for a different epitope on Tau Peptide (295-309), conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

-

Synthetic Tau Peptide (295-309) for standard curve

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Add standards (serial dilutions of synthetic Tau Peptide (295-309)) and biological samples (e.g., CSF, plasma) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add the enzyme substrate to each well and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Tau Peptide (295-309) in the samples.

Mass Spectrometry-Based Proteomics Workflow

Mass spectrometry (MS) offers a powerful, antibody-independent approach for the identification and quantification of peptides.

Experimental Protocol: Targeted Mass Spectrometry (Selected Reaction Monitoring - SRM)

SRM is a targeted MS approach that allows for the highly sensitive and specific quantification of known peptides.

Materials:

-

Biological samples (CSF, plasma)

-

Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Stable isotope-labeled synthetic Tau Peptide (295-309) as an internal standard

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Sample Preparation:

-

Denature proteins in the sample using urea.

-

Reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Internal Standard Spiking: Spike the digested sample with a known amount of the stable isotope-labeled synthetic Tau Peptide (295-309).

-

LC-MS/MS Analysis:

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the peptides using a reversed-phase column with a gradient of acetonitrile (B52724) in formic acid.

-

Set the mass spectrometer to specifically monitor for the precursor ion of the native Tau Peptide (295-309) and its stable isotope-labeled counterpart.

-

Fragment the selected precursor ions and monitor for specific fragment ions (transitions).

-

-

Data Analysis:

-

Integrate the peak areas of the transitions for both the native and the labeled peptide.

-

Calculate the ratio of the peak areas of the native peptide to the labeled internal standard.

-

Determine the concentration of the native peptide in the sample based on the known concentration of the internal standard.

-

Data Presentation: A Framework for Quantitative Analysis

While specific quantitative data for Tau Peptide (295-309) as a biomarker is not yet established in the literature, a structured approach to data presentation is crucial for future studies. The following tables provide a template for summarizing key quantitative data that would be necessary to validate this peptide as a biomarker.

Table 1: Hypothetical Concentration of Tau Peptide (295-309) in CSF (pg/mL)

| Diagnosis | N | Mean (SD) | Median (IQR) | Range |

| Healthy Controls | ||||

| Mild Cognitive Impairment (MCI) | ||||

| Alzheimer's Disease (AD) | ||||

| Other Tauopathies (e.g., PSP, CBD) |

This table would be used to compare the levels of the peptide across different diagnostic groups.

Table 2: Hypothetical Diagnostic Performance of CSF Tau Peptide (295-309)

| Comparison | AUC (95% CI) | Sensitivity (%) | Specificity (%) |

| AD vs. Healthy Controls | |||

| AD vs. Other Tauopathies | |||

| MCI-AD vs. Stable MCI |

This table would summarize the ability of the peptide to discriminate between different clinical groups. AUC: Area Under the Receiver Operating Characteristic Curve; CI: Confidence Interval.

The Path Forward: Challenges and Future Directions

The exploration of Tau Peptide (295-309) as a biomarker for tauopathies is in its nascent stages. Several critical steps are required to move this candidate from a research tool to a clinically relevant diagnostic marker.

-

Antibody Development: The generation of high-affinity, specific monoclonal antibodies targeting the 295-309 region is a prerequisite for the development of robust and sensitive immunoassays.

-

Clinical Validation: Large-scale clinical studies are needed to measure the concentration of Tau Peptide (295-309) in well-characterized patient cohorts to establish its diagnostic and prognostic utility.

-

Correlation with Established Biomarkers: It will be essential to determine how the levels of this peptide correlate with existing biomarkers such as t-tau, p-tau, and amyloid-beta, as well as with imaging data from PET and MRI.

-

Understanding its Biological Role: Further research is needed to elucidate the specific role of the 295-309 region in tau aggregation and the mechanisms by which this peptide may be generated and released into biological fluids.

In-Depth Structural Analysis of Tau Peptide (295-309) Fibrils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of the microtubule-associated protein Tau into amyloid fibrils is a central pathological hallmark of a range of neurodegenerative disorders, collectively known as tauopathies, which includes Alzheimer's disease. The core of these fibrils is often composed of short, aggregation-prone segments of the Tau protein. The peptide sequence spanning residues 295-309, part of the microtubule-binding repeat region, is of significant interest due to its predicted high propensity for β-sheet formation and its inclusion in the core of Tau fibrils. Understanding the structural intricacies of fibrils formed from this peptide is crucial for the development of targeted diagnostics and therapeutics.

This technical guide provides a comprehensive overview of the structural analysis of Tau peptide (295-309) fibrils. Due to the limited availability of high-resolution structural data specifically for the 295-309 peptide, this guide incorporates and extrapolates from studies on overlapping and contained sequences, such as the Tau(297-391) fragment and the highly amyloidogenic hexapeptide VQIVYK (306-311).

Fibril Formation and Characterization

The in vitro formation of amyloid fibrils from synthetic Tau peptides is a critical first step in their structural analysis. This process is typically monitored using biophysical techniques to follow the kinetics of aggregation and characterize the morphology of the resulting fibrils.

Experimental Protocol: Fibril Formation of Tau (295-309) Peptide

This protocol is a generalized procedure based on methods used for similar amyloid peptides. Optimization of buffer conditions, peptide concentration, and incubation parameters may be required.

-

Peptide Synthesis and Purification:

-

Synthesize the Tau (295-309) peptide using solid-phase peptide synthesis.

-

Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the peptide by mass spectrometry.

-

-

Disaggregation of Pre-existing Aggregates:

-

Dissolve the lyophilized peptide in a strong solvent such as hexafluoroisopropanol (HFIP) to break any pre-existing aggregates.

-

Remove the solvent by evaporation under a stream of nitrogen gas, followed by vacuum desiccation.

-

-

Fibrillization Reaction:

-

Resuspend the disaggregated peptide film in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, with 150 mM NaCl).

-

Adjust the peptide concentration to a working range, typically between 10 µM and 100 µM.

-

Incubate the solution at 37°C with gentle agitation (e.g., 200 rpm on an orbital shaker) for a period ranging from hours to several days.

-

Aggregation can be induced or accelerated by the addition of co-factors like heparin (e.g., at a 1:4 molar ratio of heparin to peptide).[1][2][3]

-

-

Monitoring Aggregation Kinetics:

-

Utilize a Thioflavin T (ThT) fluorescence assay to monitor the formation of β-sheet structures in real-time.

-

Incubate the peptide solution in a microplate with ThT and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

-

Experimental Workflow: Fibril Formation and Characterization

High-Resolution Structural Analysis Techniques

To elucidate the atomic-level structure of Tau (295-309) fibrils, a combination of high-resolution techniques is employed. Each method provides unique insights into the fibril architecture.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of amyloid fibrils.[4][5] It allows for the direct visualization of individual filaments and the reconstruction of their three-dimensional structure. Recent cryo-EM studies on fibrils from the rTg4510 mouse model have revealed detailed structures of Tau fibrils, showing a helical rise of 4.78 Å between subunits.[4]

-

Sample Preparation:

-

Apply a small volume (3-4 µL) of the fibril solution to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and fibril concentration using a transmission electron microscope (e.g., a 200 keV Talos Arctica).

-

Collect high-resolution data on a high-end microscope (e.g., a 300 keV Titan Krios) equipped with a direct electron detector.

-

Automated data collection software is used to acquire a large dataset of micrographs.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the raw movie frames.

-

Estimate and correct for the contrast transfer function (CTF).

-

Pick individual fibril segments from the micrographs.

-

Perform 2D classification to select for homogenous fibril classes.

-

Generate an initial 3D model and perform 3D classification and refinement using helical reconstruction software (e.g., RELION, cryoSPARC).

-

-

Model Building and Refinement:

-

Build an atomic model of the peptide into the refined 3D density map.

-

Refine the model against the experimental data.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure and dynamics of insoluble protein aggregates like amyloid fibrils at atomic resolution.[6][7][8][9][10] It can provide information on secondary structure, inter-atomic distances, and the packing of peptide molecules within the fibril. Studies on the Tau(297-391) fragment have successfully used ssNMR to obtain resonance assignments and characterize the fibril core.[7][9]

-

Isotope Labeling:

-

Synthesize the Tau (295-309) peptide with uniform or selective ¹³C and ¹⁵N isotope labeling for multidimensional correlation experiments.

-

-

Fibril Preparation for ssNMR:

-

Prepare a concentrated sample of isotope-labeled fibrils by ultracentrifugation.

-

Pack the fibril pellet into an ssNMR rotor (e.g., 1.3 mm or 3.2 mm).

-

-

ssNMR Data Acquisition:

-

Perform experiments on a high-field NMR spectrometer equipped with a solid-state probe.

-

Acquire a series of 1D, 2D, and 3D ssNMR spectra to obtain resonance assignments and structural restraints. Common experiments include:

-

¹³C-¹³C correlation spectra (e.g., DARR, PARIS) to identify intra-residue and inter-residue contacts.

-

¹⁵N-¹³C correlation spectra (e.g., N(CO)CA, N(CA)CX) for sequential backbone assignments.

-

Experiments to measure inter-atomic distances and torsion angles.

-

-

-

Structure Calculation:

-

Use the experimental chemical shifts and distance restraints to calculate a structural model of the peptide within the fibril using software such as CYANA or Xplor-NIH.

-

X-ray Crystallography and Fiber Diffraction

X-ray diffraction techniques can provide valuable information about the repeating structural motifs within amyloid fibrils.[11][12][13][14] While growing diffraction-quality crystals of full-length fibrils is challenging, microcrystallography of short amyloidogenic peptides can yield atomic-resolution structures of the cross-β spine.[12][14] X-ray fiber diffraction of aligned fibrils can reveal the characteristic cross-β pattern with reflections at ~4.7 Å (inter-strand distance) and ~10 Å (inter-sheet distance).[11][13]

-

Fibril Alignment:

-

Prepare a concentrated suspension of Tau (295-309) fibrils.

-

Align the fibrils by methods such as magnetic alignment or by drawing a fiber from the concentrated solution.

-

-

Diffraction Data Collection:

-

Mount the aligned sample on a goniometer.

-

Expose the sample to a high-intensity X-ray beam (e.g., from a synchrotron source).

-

Collect the diffraction pattern on a 2D detector.

-

-

Data Analysis:

-

Analyze the positions and intensities of the diffraction spots to determine the unit cell parameters and the overall packing of the peptides in the fibril.

-

Quantitative Structural Data

The following tables summarize the available quantitative data from studies on Tau fragments that include the 295-309 region. It is important to note that these values are from related but not identical peptide systems.

Table 1: Morphological Parameters of Tau Fibrils from Electron Microscopy

| Tau Construct | Fibril Width (nm) | Crossover Distance (nm) | Reference |

| AD-seeded recombinant Tau | 18.8 ± 0.3 | 80.3 ± 1.6 | [15] |

| Heparin-induced recombinant Tau | - | 128 ± 5 | [15] |

| rTg4510 mouse model Tau | - | ~633 | [4] |

Table 2: Secondary Structure Content from Spectroscopic Methods

| Tau Construct | Predominant Secondary Structure | Method | Reference |

| Wild-type Tau fibrils | β-sheet | Circular Dichroism | [16] |

| P301L/V337M Tau fibrils | Higher β-sheet content than WT | Circular Dichroism | [16] |

| AD-seeded recombinant Tau | β-sheet (CD minimum at 224 nm) | Circular Dichroism | [15] |

| Heparin-induced recombinant Tau | Different β-sheet conformation (CD minimum at 209 nm) | Circular Dichroism | [15] |

Table 3: Structural Parameters from High-Resolution Methods

| Tau Construct | Resolution (Å) | Helical Rise (Å) | Helical Twist (°) | Method | Reference |

| Tau(297-391) | 2.5 | - | - | Cryo-EM | [17][18] |

| rTg4510 mouse model Tau | 3.3 | 4.78 | -1.36 | Cryo-EM | [4] |

| RNA-induced full-length Tau | 3.4 | - | - | Cryo-EM | [5] |

Conclusion

The structural analysis of fibrils formed from the Tau peptide (295-309) is a challenging but critical area of research in the field of neurodegenerative diseases. While high-resolution structural information for this specific peptide is still emerging, studies on overlapping and contained sequences provide a strong foundation for understanding its aggregation properties and fibrillar architecture. This technical guide has outlined the key experimental methodologies, from fibril formation to high-resolution structure determination by cryo-EM, solid-state NMR, and X-ray diffraction. The provided protocols and workflows serve as a practical resource for researchers aiming to elucidate the structure of these pathogenic aggregates. The quantitative data, compiled from related Tau fragments, offers valuable benchmarks for future studies. A multi-pronged approach, integrating data from various biophysical and structural techniques, will be essential to fully unravel the complexities of Tau (295-309) fibril structure and to pave the way for the rational design of novel therapeutic interventions for tauopathies.

References

- 1. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges [mdpi.com]

- 2. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 3. Characterization of tau fibrillization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures reveal variant Tau amyloid fibrils between the rTg4510 mouse model and sporadic human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of RNA-induced tau fibrils reveals a small C-terminal core that may nucleate fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular structures of tau aggregates studied by solid-state NMR - Mei Hong [grantome.com]

- 7. Solid-state NMR of paired helical filaments formed by the core tau fragment tau(297-391) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-state NMR investigation of the involvement of the P2 region in tau amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-state NMR of paired helical filaments formed by the core tau fragment tau(297-391) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fibers of tau fragments, but not full length tau, exhibit a cross beta-structure: implications for the formation of paired helical filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.iucc.ac.il [cris.iucc.ac.il]

- 13. biorxiv.org [biorxiv.org]

- 14. X-Ray Structural Study of Amyloid-Like Fibrils of Tau Peptides Bound to Small-Molecule Ligands | Springer Nature Experiments [experiments.springernature.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Conformational Diversity of Wild-type Tau Fibrils Specified by Templated Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7ypg - Cryo-EM structure of amyloid fibril formed by tau (297-391) - Summary - Protein Data Bank Japan [pdbj.org]

- 18. rcsb.org [rcsb.org]

The Critical Hub of Tau Pathology: A Technical Guide to Post-Translational Modifications of Peptide (295-309)

For Immediate Release

A Deep Dive into the Post-Translational Modifications of Tau Peptide (295-309): A Core Target in Neurodegenerative Disease Research and Drug Development

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) occurring on the Tau peptide spanning amino acids 295-309 (based on the longest human Tau isoform, 2N4R). This region, situated within the microtubule-binding domain, is a critical nexus for PTMs that profoundly influence Tau's physiological function and its pathological aggregation in neurodegenerative diseases such as Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of Tau-related pathologies.

Introduction to Tau Peptide (295-309) and its Significance

The Tau protein is essential for the stabilization of microtubules in neurons.[1] However, in a class of neurodegenerative disorders known as tauopathies, Tau becomes hyperphosphorylated and aggregates into insoluble neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2][3] The peptide sequence 295-309 lies within a functionally critical region of Tau and is a hotspot for several PTMs, including phosphorylation, acetylation, and ubiquitination.[2][4] These modifications can dramatically alter Tau's structure, its affinity for microtubules, and its propensity to aggregate.[2][3][5] Understanding the specific PTMs within this peptide is therefore paramount for developing targeted therapeutic strategies.

Key Post-Translational Modifications of Tau Peptide (295-309)

The 295-309 region of Tau is subject to several crucial PTMs that have been shown to either promote or inhibit its pathological transformation. The primary modifications identified to date are phosphorylation, acetylation, and ubiquitination.

Phosphorylation

Phosphorylation is the most studied PTM of Tau, and several sites within and flanking the 295-309 peptide are known to be phosphorylated.[4] Notably, phosphorylation at Serine 305 (S305) has been shown to inhibit Tau aggregation and seeding.[6][7][8] This finding suggests that targeting the kinases or phosphatases that regulate this site could be a viable therapeutic approach.

Acetylation

Acetylation of lysine (B10760008) residues within the microtubule-binding region of Tau is increasingly recognized as a key pathological event.[5][9] Specifically, acetylation of Lysine 280 (K280), which can fall within the 295-309 sequence depending on the specific Tau isoform, has been demonstrated to impair microtubule binding and promote pathological aggregation.[5][9] This modification is associated with insoluble, Thioflavin-positive NFTs in both mouse models and human tauopathies.[5]

Ubiquitination

Ubiquitination, the attachment of ubiquitin to lysine residues, is another important PTM that can influence Tau's fate. While specific ubiquitination sites within the 295-309 peptide are not as well-characterized as phosphorylation sites, the broader microtubule-binding domain is known to be ubiquitinated. This modification can signal for proteasomal degradation of Tau, but it has also been linked to the formation of insoluble Tau aggregates.[2]

Quantitative Data on PTMs in the Tau (295-309) Region

Quantitative analysis of PTMs provides crucial insights into their stoichiometry and potential impact on Tau pathology. The following tables summarize available quantitative data for PTMs on residues within or immediately adjacent to the 295-309 peptide.

| Residue | Modification | Quantitative Finding | Experimental System | Reference |

| Ser305 | Phosphorylation | S305E phosphomimetic significantly inhibited Tau seeding and aggregation. | Cell Culture Models | [6][7][8] |

| Lys280 | Acetylation | Detected in insoluble, Thioflavin-positive tau aggregates in tau transgenic mice and patients with AD. | Transgenic Mice, Human Brain Tissue | [5][9] |

Signaling Pathways Regulating PTMs in the Tau (295-309) Region

Several signaling pathways converge on the microtubule-binding domain of Tau, regulating the activity of kinases and phosphatases that modify residues within and near the 295-309 peptide.

Key kinases implicated in Tau phosphorylation include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[10][11] These kinases are known to be dysregulated in Alzheimer's disease.[10][12] Protein Phosphatase 2A (PP2A) is the primary phosphatase responsible for dephosphorylating Tau, and its activity is often reduced in diseased brains.[13][14] The interplay between these enzymes dictates the phosphorylation status of Tau and its subsequent pathological trajectory.

Caption: Signaling pathways influencing post-translational modifications of Tau peptide (295-309).

Experimental Protocols

In Vitro Phosphorylation of Tau Peptide (295-309)

This protocol describes a general method for the in vitro phosphorylation of a synthetic Tau peptide (295-309) using a commercially available kinase such as GSK-3β or CDK5.

Materials:

-

Synthetic Tau peptide (295-309)

-

Recombinant active GSK-3β or CDK5/p25

-

Kinase buffer (specific to the kinase)

-

ATP solution

-

Reaction tubes

-

Water bath or incubator

-

HPLC system for peptide purification

-

Mass spectrometer for verification

Procedure:

-

Prepare a reaction mixture containing the Tau peptide, kinase buffer, and the active kinase in a microcentrifuge tube.

-

Initiate the reaction by adding a final concentration of ATP (typically 1-2 mM).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding a kinase inhibitor or by heat inactivation.

-

Purify the phosphorylated peptide using reverse-phase HPLC.

-

Verify the phosphorylation event and identify the specific site(s) of phosphorylation using mass spectrometry (e.g., LC-MS/MS).

Caption: Experimental workflow for in vitro phosphorylation of Tau peptide (295-309).

Mass Spectrometry Analysis of PTMs on Tau Peptide (295-309)

This protocol outlines a general workflow for identifying and quantifying PTMs on the Tau (295-309) peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Sample containing Tau protein or peptide (e.g., from cell lysate, brain tissue, or in vitro reaction)

-

Protease (e.g., Trypsin)

-

Digestion buffer

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF)

-

Data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Protein Extraction and Digestion: Extract total protein from the sample. If starting with full-length Tau, perform in-solution or in-gel digestion with a protease like trypsin to generate smaller peptides, including the 295-309 fragment.

-

Liquid Chromatography (LC) Separation: Separate the resulting peptide mixture using a reverse-phase LC column. This separates peptides based on their hydrophobicity.